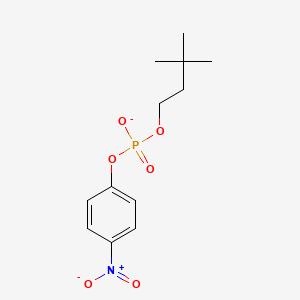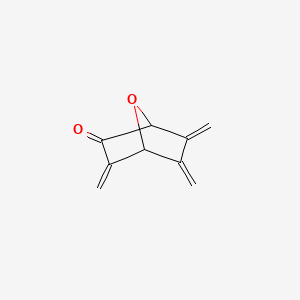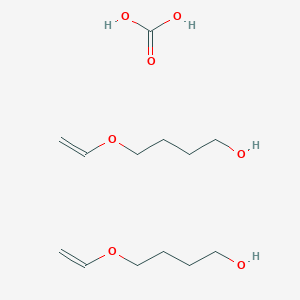
Carbonic acid;4-ethenoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;4-ethenoxybutan-1-ol: is an organic compound that combines the properties of carbonic acid and an ether-alcohol This compound is of interest due to its unique structure, which includes both a carboxyl group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Regeneration of the hydroxyl group.
Substitution Products: Formation of halogenated ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a reagent in various chemical reactions due to its unique functional groups.
Biology:
- Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as a solvent or reactant in various industrial processes.
Mécanisme D'action
Mechanism:
- The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
- Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.
Pathways:
- Involves pathways related to esterification, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
Carbonic Acid Derivatives: Compounds like carbonic acid esters and carbonates share similar properties.
Ether-Alcohols: Compounds such as ethylene glycol ethers have similar ether and alcohol functional groups.
Uniqueness:
- The combination of a carboxyl group and an ether linkage in a single molecule makes Carbonic acid;4-ethenoxybutan-1-ol unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
138216-13-4 |
|---|---|
Formule moléculaire |
C13H26O7 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
carbonic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4) |
Clé InChI |
SUNDPTUAJASOKR-UHFFFAOYSA-N |
SMILES canonique |
C=COCCCCO.C=COCCCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


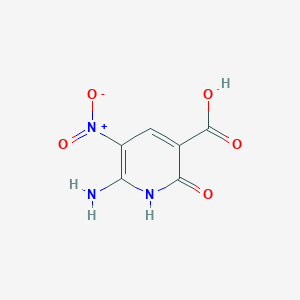
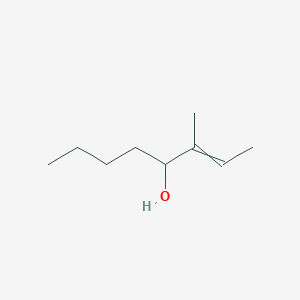
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
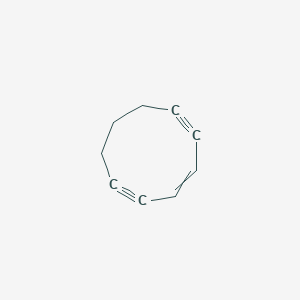
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
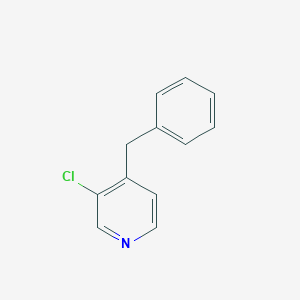
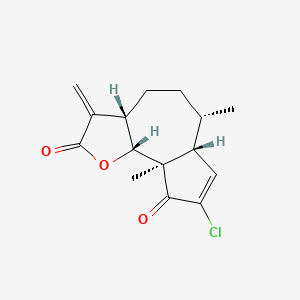
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

